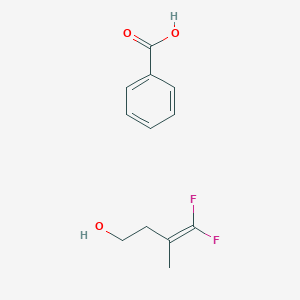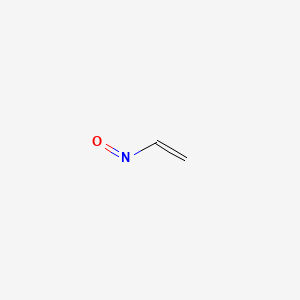
Nitrosoethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosoethylene is an organic compound with the molecular formula C₂H₃NO. It is characterized by the presence of a nitroso group (-NO) attached to an ethylene backbone. This compound is known for its high reactivity and is used as an intermediate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosoethylene can be synthesized through several methods:
Nitrosation of Ethylene: One common method involves the direct nitrosation of ethylene using nitrosyl chloride (NOCl) under controlled conditions.
Dehydration of Nitrosoethanol: Another method involves the dehydration of nitrosoethanol, which can be prepared by the reaction of nitromethane with formaldehyde followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process to ensure safety and efficiency. The reaction conditions are carefully controlled to prevent the decomposition of the highly reactive this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxides.
Reduction: It can be reduced to form ethylene and other derivatives.
Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Cycloaddition: It is known to undergo cycloaddition reactions, particularly the Diels-Alder reaction, forming cyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Cycloaddition: Dienophiles and catalysts like Lewis acids are commonly used.
Major Products:
Oxidation Products: Various oxides and hydroxylated derivatives.
Reduction Products: Ethylene and its derivatives.
Substitution Products: Compounds with different functional groups replacing the nitroso group.
Cycloaddition Products: Cyclic compounds formed through Diels-Alder reactions.
Scientific Research Applications
Nitrosoethylene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitrosoethylene involves its high reactivity due to the presence of the nitroso group. This group can participate in various chemical reactions, including nucleophilic and electrophilic additions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Nitrosomethane: Contains a nitroso group attached to a methane backbone.
Nitrosobenzene: Contains a nitroso group attached to a benzene ring.
Nitrosopropane: Contains a nitroso group attached to a propane backbone.
Nitrosoethylene’s unique structure makes it a valuable compound in various chemical processes and research applications.
Properties
CAS No. |
54680-52-3 |
|---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
nitrosoethene |
InChI |
InChI=1S/C2H3NO/c1-2-3-4/h2H,1H2 |
InChI Key |
QBKNMYIBUNIILR-UHFFFAOYSA-N |
Canonical SMILES |
C=CN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


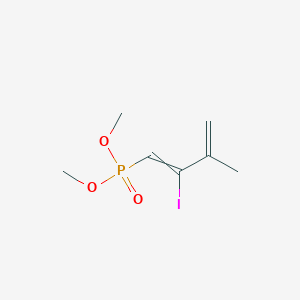
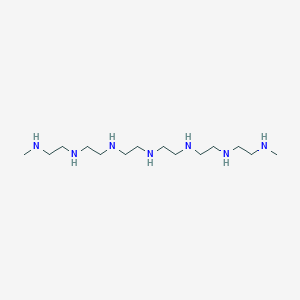
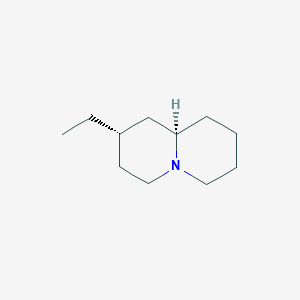

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
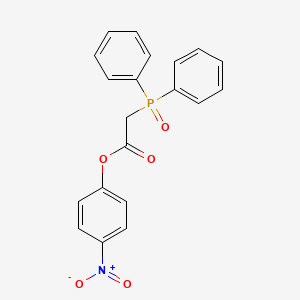
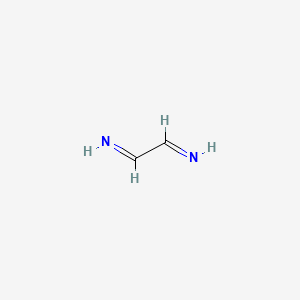
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)

